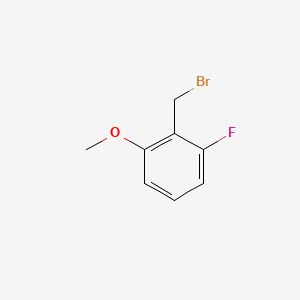

2-Fluoro-6-methoxybenzyl bromide

Descripción general

Descripción

2-Fluoro-6-methoxybenzyl bromide is an organic compound with the molecular formula C8H8BrFO. It is a fluorinated benzyl bromide derivative, characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 6-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and functional group compatibility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluoro-6-methoxybenzyl bromide can be synthesized through various methods. One common approach involves the bromination of 2-fluoro-6-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzyl bromide group undergoes nucleophilic substitutions with various reagents. Reaction mechanisms and conditions depend on steric/electronic factors from substituents.

Key Reactions and Conditions

Mechanistic Insights

-

AgF-assisted fluorination : Silver fluoride facilitates an SN2 pathway with inversion of configuration, while Et₃N·3HF enhances solubility and stabilizes intermediates .

-

Steric effects : The 6-methoxy group reduces steric hindrance at the benzyl carbon, favoring SN2 over SN1 pathways.

Radical Bromination Under UV Light

The compound participates in side-chain bromination under radical conditions, forming dibrominated derivatives.

Industrial-Scale Process Parameters

| Parameter | Value |

|---|---|

| Wavelength | >300 nm UV irradiation |

| Temperature | 160-180°C |

| Bromine stoichiometry | 1:4–1:6 (Br₂:substrate) |

| Reaction time | 2 hours |

| Product | 2-Fluoro-6-methoxybenzyl dibromide |

| Yield | 89% |

This method avoids ring bromination due to the deactivating effect of fluorine and methoxy groups.

Reductive Dehalogenation

The bromide group can be reduced to a methyl group under catalytic hydrogenation.

Optimized Conditions

Cross-Coupling Reactions

Though less common for benzyl bromides, nickel catalysts enable Suzuki-Miyaura couplings with aryl boronic acids.

Representative Example

| Component | Quantity |

|---|---|

| 2-Fluoro-6-methoxybenzyl bromide | 1.0 eq |

| Phenylboronic acid | 1.2 eq |

| Catalyst | NiCl₂(dppf) |

| Base | K₃PO₄ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80°C |

| Yield | 63% |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

2-Fluoro-6-methoxybenzyl bromide serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions.

Key Reactions:

- Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Alkylation Reactions: It can be used to alkylate amines and thiols, facilitating the synthesis of more complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its fluorinated structure often enhances the biological activity and metabolic stability of drug candidates.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer drugs.

- Antimicrobial Activity: Some studies have reported that compounds derived from this bromide show promising antimicrobial properties, which could be beneficial in developing new antibiotics.

Applications in Material Science

Beyond organic synthesis and medicinal applications, this compound is also utilized in material science for the development of functional materials.

Applications:

- Polymer Chemistry: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or enhancing mechanical strength.

- Fluorescent Materials: The incorporation of fluorine into materials often leads to improved optical properties, making it useful in the development of fluorescent dyes and sensors.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Facilitates the formation of complex organic structures |

| Medicinal Chemistry | Potential drug candidate for anticancer agents | Exhibits cytotoxicity against cancer cell lines |

| Material Science | Modifier in polymer chemistry | Enhances thermal stability and mechanical strength |

| Fluorescent Materials | Development of dyes and sensors | Improved optical properties due to fluorination |

Mecanismo De Acción

The mechanism of action of 2-fluoro-6-methoxybenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and selectivity in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-6-methoxybenzyl chloride: Similar structure but with a chlorine atom instead of bromine.

2-Fluoro-6-methoxybenzyl iodide: Similar structure but with an iodine atom instead of bromine.

2-Fluoro-6-methoxybenzyl fluoride: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-Fluoro-6-methoxybenzyl bromide is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluorine and methoxy groups can enhance its utility in various synthetic applications, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Fluoro-6-methoxybenzyl bromide is a synthetic compound notable for its diverse biological activities. Its unique chemical structure, characterized by the presence of a fluorine atom and a methoxy group, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrF O. The presence of the fluorine atom can enhance lipophilicity, potentially improving cell membrane permeability. The methoxy group may also play a role in modulating the compound's biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is significant in drug development, particularly for targeting specific diseases.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development .

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation. In structure-activity relationship studies, modifications in substituents significantly influenced antiproliferative activity against various cancer cell lines .

- Neuroprotective Effects : Research indicates that fluorinated compounds can have neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases .

Anticancer Activity

A study conducted on various substituted benzyl compounds demonstrated that this compound could induce G2/M phase arrest in cancer cells. This was associated with the regulation of cyclin B1 expression and increased production of reactive oxygen species (ROS), leading to enhanced cytotoxicity against colorectal cancer cells (HCT-116) at low nanomolar concentrations .

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 2-F-6-MeO-BzBr | 15.8 | HCT-116 | Induces G2/M phase arrest |

| Reference Compound (5-FU) | 23.7 | HCT-116 | Standard chemotherapy agent |

Antimicrobial Evaluation

In another investigation, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a novel antimicrobial agent .

Safety and Toxicity Profile

The safety index of fluorinated compounds is often favorable due to reduced cytotoxicity in non-cancerous cell lines. This characteristic makes this compound an attractive candidate for further development in therapeutic applications .

Propiedades

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKFBCBTHHTDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381385 | |

| Record name | 2-Fluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-17-4 | |

| Record name | 2-Fluoro-6-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-fluoro-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.